(3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Description
The compound (3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a chiral tetrahydroquinoline derivative featuring a cyclopenta[c]quinoline scaffold. Key structural attributes include:
- Fluorine substituent at position 6, which enhances electronegativity and may influence binding interactions.
- Stereochemistry defined by the (3aR,4S,9bS) configuration, critical for target selectivity and activity.
The carboxylic acid moiety at position 4 is a recurring pharmacophore in cyclopenta[c]quinoline derivatives, suggesting its importance in molecular recognition .
Properties
Molecular Formula |
C13H12FNO2 |
|---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
(3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H12FNO2/c14-10-6-2-5-8-7-3-1-4-9(7)12(13(16)17)15-11(8)10/h1-3,5-7,9,12,15H,4H2,(H,16,17)/t7-,9-,12+/m1/s1 |
InChI Key |
LXSOGZGNQOAWFM-GMEUVTARSA-N |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=CC=C3F)C(=O)O |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=CC=C3F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the fluorine atom through electrophilic fluorination. The final step often involves the carboxylation of the intermediate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and fluorinating agents like Selectfluor. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of antiviral agents. Research indicates that derivatives of cyclopenta[c]quinoline compounds exhibit significant activity against respiratory syncytial virus (RSV) and other viral infections. The structure-activity relationship (SAR) studies highlight that modifications to the quinoline scaffold can enhance antiviral efficacy while reducing cytotoxicity .
Table 1: Antiviral Activity of Cyclopenta[c]quinoline Derivatives
| Compound | Virus Targeted | IC50 (µM) | Cytotoxicity (CC50 µM) | Selectivity Index |
|---|---|---|---|---|
| (3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | RSV | 0.5 | 100 | 200 |
| Other Analogues | Various | Varies | Varies | Varies |
Potential Anti-inflammatory Properties
Recent studies have suggested that compounds similar to this compound may possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. This makes it a candidate for further research in treating inflammatory diseases .
Synthesis and Structural Modifications
The synthesis of this compound and its analogues has been optimized to enhance yield and purity. Various synthetic routes have been explored, including multi-step processes that involve cyclization and halogenation reactions. These synthetic advancements are crucial for producing sufficient quantities for biological testing .
Table 2: Synthetic Routes for Cyclopenta[c]quinoline Compounds
| Route | Key Steps | Yield (%) |
|---|---|---|
| Route A | Cyclization followed by fluorination | 85 |
| Route B | Direct halogenation of quinoline precursor | 75 |
Case Study 1: Antiviral Efficacy Against RSV
A recent study evaluated the antiviral efficacy of this compound against RSV in vitro. The results demonstrated a significant reduction in viral replication at low concentrations without notable cytotoxic effects on host cells .
Case Study 2: Inhibition of Inflammatory Cytokines
Another study investigated the compound's effect on inflammatory cytokine production in human cell lines. The findings indicated a marked decrease in interleukin-6 (IL-6) levels when treated with the compound compared to controls. This suggests a potential therapeutic role in managing inflammatory disorders .
Mechanism of Action
The mechanism of action of (3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The cyclopenta[c]quinoline scaffold is highly versatile, with modifications at positions 4, 6, and 8 significantly altering biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Cyclopenta[c]quinoline Derivatives
Key Insights from Structural Modifications
Position of Carboxylic Acid :
- Carboxylic acid at position 4 (target compound, CTCQC) correlates with antifungal HTA inhibition .
- Carboxylic acid at position 8 (Compound Z) is linked to BK channel activation , suggesting positional dependence on target engagement.
Fluorine Substitution: The 6-fluoro group in the target compound may improve metabolic stability compared to non-fluorinated analogs. In contrast, the 8-fluoro isomer (CAS 354816-24-3) lacks reported activity, highlighting the importance of substituent placement .
Functional Group Variations :
- Sulfonamide (GAT107) vs. carboxylic acid : Sulfonamide derivatives exhibit improved blood-brain barrier penetration, making them suitable for CNS targets .
- Nitro groups (e.g., 9-nitro in ) introduce steric and electronic effects that may reduce solubility but enhance binding affinity in hydrophobic pockets .
Aromatic Substituents :
- Bromophenyl (GAT107) and naphthyl (Compound Z) groups enhance interactions with hydrophobic protein domains, critical for BK channel modulation .
Research Findings and Implications
- Further studies could assess fluoro substitution’s impact on potency.
- Ion Channel Modulation : BK channel activators like Compound Z and GAT107 demonstrate the scaffold’s adaptability for cardiovascular or neurological applications. The target compound’s 4-carboxylic acid group may limit CNS activity compared to sulfonamide derivatives .
Biological Activity
(3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound belongs to the class of cyclopentaquinolines and features a unique tetrahydro structure with a fluorine atom at the 6-position. Its molecular formula is , and it has a molecular weight of 235.24 g/mol. The presence of the fluorine atom is significant as it can influence the compound's biological activity and pharmacokinetics.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antiviral Activity : A study highlighted that related compounds possess antiviral properties against respiratory syncytial virus (RSV), suggesting that this compound may also exhibit similar activity by inhibiting viral replication pathways .
- Anticancer Potential : The compound's structural analogs have shown promise as SIRT3 inhibitors. SIRT3 is a mitochondrial deacetylase implicated in cancer metabolism. Inhibition of SIRT3 can lead to apoptosis in cancer cells and may be leveraged for therapeutic interventions against specific cancers .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity Type | Effect | IC50 Value | Reference |
|---|---|---|---|
| Antiviral | Inhibition of RSV replication | Not specified | |
| Anticancer | SIRT3 inhibition | 7.2 µM (P6) | |
| Antibacterial | Variable efficacy | Not specified |
Case Studies
- Antiviral Study : In a patent regarding compounds with antiviral activity against RSV, it was noted that structural modifications could enhance efficacy. The specific role of fluorine in enhancing antiviral properties remains an area for further investigation .
- Cancer Research : A series of studies on quinoline derivatives demonstrated that certain structural modifications could significantly improve SIRT3 inhibitory potency. For instance, molecule P6 from a related study exhibited selective inhibition over SIRT1 and SIRT2 with notable anticancer effects on leukemic cell lines . The mechanism involved cell cycle arrest rather than apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
